3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2OS3 and its molecular weight is 346.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, including structures related to 3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have been explored for their potential as antioxidant and anti-inflammatory agents. Through cyclocondensation reactions, a range of benzofused thiazole derivatives was synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. Certain compounds within this group demonstrated significant anti-inflammatory activity compared to standard references, alongside notable antioxidant activity against reactive species. Docking simulations further supported these findings, suggesting the potential of these derivatives in the development of new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Structure-Activity Relationships
In the study of thiophene derivatives of biological interest, the structure-activity relationships (SAR) of various thiophene-based compounds, including those structurally similar to this compound, were reviewed. These compounds have been arranged according to their therapeutic properties, derived from specific biological test systems. The review underscores the complexity of predicting activity patterns within thiophene analogues, highlighting the nuanced role of the thiophene ring in biological activity (Drehsen & Engel, 1983).
Anticancer Potential
Exploration into the DNA binding properties of benzimidazole and its analogues, including those akin to this compound, reveals potential applications in cancer research. Hoechst 33258 and its analogues, which share structural similarities with the chemical , are known for their strong binding affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This property has been leveraged in fluorescent DNA staining, with implications for the design of novel anticancer drugs by targeting DNA interactions (Issar & Kakkar, 2013).
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The specific pathways affected would depend on the compound’s targets, which are currently unknown for this specific compound.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-12-6-3-5-11(9-12)15(19)18-16-17-13(10-22-16)14-7-4-8-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGMNXQEHHPUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.